molecular formula C13H15BrSi B13656079 (6-Bromo-2-naphthyl)trimethylsilane

(6-Bromo-2-naphthyl)trimethylsilane

Cat. No.: B13656079
M. Wt: 279.25 g/mol
InChI Key: HBXJAXZFUXQSEV-UHFFFAOYSA-N
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Description

(6-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi It is characterized by the presence of a bromine atom attached to the naphthalene ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthol followed by silylation. One common method is the reaction of 6-bromo-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and silylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

    Silylation Reactions: Trimethylsilyl chloride and a base like triethylamine are commonly used for silylation.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(6-Bromo-2-naphthyl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates.

    Catalysis: The compound is used in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of (6-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Comparison with Similar Compounds

    6-Bromo-2-naphthol: This compound is a precursor in the synthesis of (6-Bromo-2-naphthyl)trimethylsilane.

    2-Naphthol: A related compound without the bromine and silyl groups.

    Trimethylsilyl Chloride: Used in the silylation process.

Uniqueness: this compound is unique due to the combination of the bromine atom and the trimethylsilyl group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3

InChI Key

HBXJAXZFUXQSEV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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